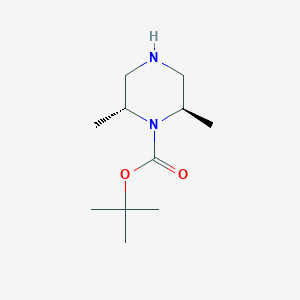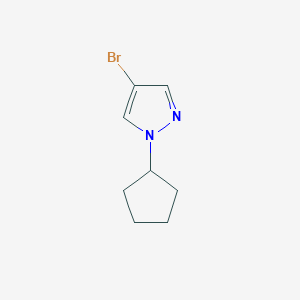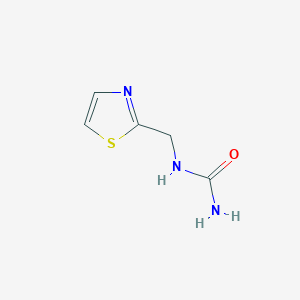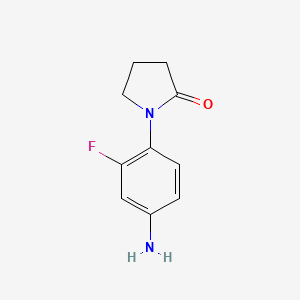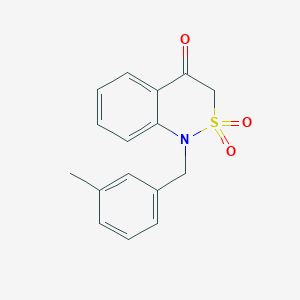
1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a chemical compound with the molecular weight of 297.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 297.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Organo-Soluble Polymers
- Research by Huang et al. (2000) discusses the polymerization of bis[pyrylium tetrafluoromethanesulfonate] with aromatic diamines, leading to the creation of poly(pyridinium triflate)s. These polymers, characterized by their solubility in polar aprotic solvents and robust physical properties, may find potential applications in areas where high thermal and thermooxidative stability is required (Huang et al., 2000).
Development of Multidentate N-Heterocyclic Biscarbenes and Metal Complexes
- Caballero et al. (2001) synthesized a new polydentate N-heterocyclic biscarbene, which has applications in the formation of metal complexes. Such compounds are valuable in various fields of chemistry, including catalysis and material science (Caballero et al., 2001).
Electropolymerization and Conducting Polymers
- Sotzing et al. (1996) explored the electropolymerization of bis(pyrrol-2-yl) arylenes, leading to conducting polymers with low oxidation potentials. Such materials are significant for their potential use in electronic devices and sensors due to their stability in the conducting form (Sotzing et al., 1996).
Synthesis of Optically Active Triamines for Metal Complex Formation
- Bernauer et al. (1993) synthesized new optically active triamines, which are used to study equilibrium behavior in solution and for CuII complex formation. These compounds have applications in stereoselective reactions and metal complexation studies (Bernauer et al., 1993).
Innovations in Polymer Science: Fluorinated Poly(ether imides)
- Banerjee et al. (2004) focused on synthesizing new fluorinated poly(ether imides), noting their exceptional solubility, low water absorption, and high thermal stability. Such materials are likely to be highly valuable in high-performance applications, such as in aerospace and electronics (Banerjee et al., 2004).
Cobalt Bis(imino)pyridine Catalysts in Olefin Polymerization
- Tellmann et al. (2005) developed cobalt bis(imino)pyridine catalysts stabilized by trifluoromethyl substituents, leading to significantly higher olefin oligomerization activities. This advancement is crucial for the polymer industry, particularly in producing high-quality polyolefins (Tellmann et al., 2005).
Organocatalytic Asymmetric Cycloaddition for Spirooxindoles
- You et al. (2018) reported an organocatalytic asymmetric cycloaddition process involving N-2,2,2-trifluoroethylisatin ketimines. This method is significant in medicinal chemistry for synthesizing spirocyclic oxindoles, compounds that have numerous pharmacological applications (You et al., 2018).
Synthesis and Characterization of Fluorinated Poly(arylene ether)s
- Mohanty et al. (2010) synthesized new fluorinated poly(arylene ether)s, which displayed unique properties like high glass transition temperatures and outstanding thermal stability. Such polymers have potential applications in advanced material sciences, particularly in high-temperature environments (Mohanty et al., 2010).
Safety and Hazards
The safety data sheet for 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Trifluoromethylpyridines, which are structurally similar to 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine, have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGPQHRSIOFWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
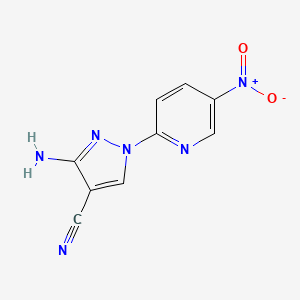

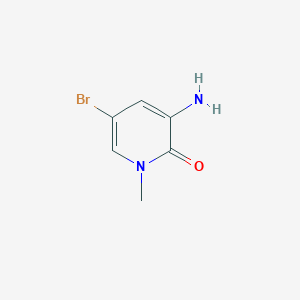

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)

